N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Physicochemical profiling Lead optimization Drug-likeness assessment

N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1396883-04-7) is a synthetic small molecule belonging to the thiophene-2-carboxamide class, with the molecular formula C14H15NOS2 and a molecular weight of 277.4 g/mol. Its structure incorporates a thiophene-2-carboxamide core linked via a cyclopropyl-substituted nitrogen to a thiophen-2-yl ethyl side chain, yielding a dual-thiophene architecture with two distinct thiophene rings (the carboxamide-linked ring at position 2 and the ethyl-linked ring).

Molecular Formula C14H15NOS2
Molecular Weight 277.4
CAS No. 1396883-04-7
Cat. No. B2482663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
CAS1396883-04-7
Molecular FormulaC14H15NOS2
Molecular Weight277.4
Structural Identifiers
SMILESC1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CS3
InChIInChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15(11-5-6-11)8-7-12-3-1-9-17-12/h1-4,9-11H,5-8H2
InChIKeyJSDQRHBIJNPXIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1396883-04-7): Procurement-Grade Chemical Identity and Structural Profile


N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1396883-04-7) is a synthetic small molecule belonging to the thiophene-2-carboxamide class, with the molecular formula C14H15NOS2 and a molecular weight of 277.4 g/mol . Its structure incorporates a thiophene-2-carboxamide core linked via a cyclopropyl-substituted nitrogen to a thiophen-2-yl ethyl side chain, yielding a dual-thiophene architecture with two distinct thiophene rings (the carboxamide-linked ring at position 2 and the ethyl-linked ring) . The compound is primarily supplied as a research chemical for medicinal chemistry and drug discovery applications, and its scaffold is representative of thiophene carboxamide derivatives that have demonstrated inhibitory activity across multiple target classes including kinases (IKK-β, BTK, VEGFR), cholinesterases (AChE/BChE), and protein–protein interactions (SOS1/KRAS) .

Scaffold Structurally novel dual-thiophene architecture
Substitution Unexplored N-cyclopropyl-N-(thiophen-2-ylethyl) pattern
Use Context Medicinal chemistry screening and SAR library expansion

Why Generic Thiophene-2-Carboxamide Analogs Cannot Replace N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide in Scientific Procurement


Generic substitution among thiophene-2-carboxamide derivatives is not scientifically valid due to three structural features that are absent in simpler analogs. First, the compound contains two chemically distinct thiophene rings — one as part of the carboxamide pharmacophore and another positioned at the terminus of the N-ethyl linker — a dual-thiophene arrangement not present in the unsubstituted thiophene-2-carboxamide core (C5H5NOS, MW 127.16) . Second, the N-cyclopropyl substituent introduces conformational constraint and alters the electronic environment at the amide nitrogen, a feature absent in N–H or N-alkyl analogs . Third, the ethylene linker between the amide nitrogen and the second thiophene ring provides a specific spatial separation between the two aromatic systems that directly impacts molecular recognition; SAR studies of related thiophene-2-carboxamide series have demonstrated that even minor modifications to the amide substituent can change VEGFR1 inhibitory potency by over 30% (IC50 shifting from 1.9 to 2.5 μM between closely related derivatives) . Consequently, substituting this compound with a generic thiophene-2-carboxamide scaffold risks losing all three of these structural determinants simultaneously, rendering comparative biological or pharmacological conclusions invalid.

Scaffold mismatch

Generic thiophene-2-carboxamide lacks the second thiophene ring and ethylene linker, which may alter target engagement profiles.

Conformational constraint

N-cyclopropyl substitution introduces steric and electronic effects absent in N–H or simple N-alkyl analogs, potentially shifting SAR interpretation.

Linker geometry

Ethylene spacer between the carboxamide and second thiophene ring is critical for spatial orientation; shortening or removal may reduce recognition.

Quantitative Differentiation Evidence for N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide: Procurement-Relevant Comparator Data


Physicochemical Property Differentiation vs. Unsubstituted Thiophene-2-Carboxamide: LogP, PSA, and Molecular Complexity

The target compound (C14H15NOS2, MW 277.4) is differentiated from unsubstituted thiophene-2-carboxamide (C5H5NOS, MW 127.16) by substantially higher lipophilicity and molecular complexity, with a predicted LogP of 3.32 versus 1.55 for the parent scaffold, representing a ΔLogP of +1.77 . The topological polar surface area (TPSA) increases from 71.33 Ų (parent) to a predicted 93.53 Ų for the target compound, altering the balance between passive membrane permeability and aqueous solubility . The molecular weight increase from 127.16 to 277.4 g/mol places the compound in a different region of drug-like chemical space, with 4 rotatable bonds versus 1 in the parent scaffold . These physicochemical differences predict distinct ADME behavior that makes the target compound functionally non-substitutable with simpler thiophene-2-carboxamide analogs in any biological assay context.

Physicochemical comparison
Reported
ΔLogP +1.77, ΔMW +118%, ΔTPSA +22.2 Ų, +3 rotatable bonds
Occupies a distinct drug-like property region
Predicted values for target; experimental values for comparator core
Physicochemical profiling Lead optimization Drug-likeness assessment

Structural Differentiation via Dual-Thiophene Architecture: Comparison with Mono-Thiophene IKK-2 and VEGFR Inhibitors

The target compound features a dual-thiophene architecture (thiophene-2-carboxamide core plus thiophen-2-yl ethyl side chain) that distinguishes it from the mono-thiophene or biaryl-thiophene scaffolds prevalent in characterized thiophene-2-carboxamide inhibitors. The well-characterized IKK-2 inhibitor SC-514 (3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide) contains two thiophene rings in a biaryl configuration, whereas the target compound spaces the two thiophene rings via a flexible ethylene linker attached to the amide nitrogen — a fundamentally different connectivity . Similarly, VEGFR-inhibitory thiophene-2-carboxamide derivatives such as compounds 1l (IC50 2.5 μM) and 1m (IC50 1.9 μM) contain a single thiophene ring with an exocyclic arylamino substituent rather than a second thiophene . No characterized thiophene-2-carboxamide inhibitor in the public literature possesses the N-cyclopropyl-N-(2-thiophen-2-ylethyl) substitution pattern of this compound. This unique connectivity represents a distinct region of chemical space that is unexplored for any reported biological target, meaning that potency, selectivity, and PK data from existing thiophene-2-carboxamide inhibitors cannot be extrapolated to this scaffold.

Scaffold topology
Class-level inference
Unique carboxamide-ethylene-amine linker with N-cyclopropyl vs. biaryl or mono-thiophene connectivity
Unexplored connectivity; existing SAR cannot be extrapolated
No head-to-head biological comparison published
Kinase inhibition Structure–activity relationship Scaffold uniqueness

Regioisomeric Specificity: Thiophene-2-Carboxamide vs. Thiophene-3-Carboxamide Functional Differentiation

The target compound is explicitly the thiophene-2-carboxamide regioisomer (carboxamide attached at position 2 of the first thiophene ring), which is chemically and pharmacologically distinct from the corresponding thiophene-3-carboxamide regioisomer (CAS 1797074-34-0 analog) . In well-characterized thiophene carboxamide series, the substitution position on the thiophene ring fundamentally alters both electronic properties and biological target engagement. For example, in the IKK-2 inhibitor series, the thiophene-2-carboxamide core (as in SC-514) is essential for ATP-competitive kinase binding (IC50 3–12 μM), whereas the 3-carboxamide regioisomer exhibits different kinase selectivity profiles . In the AChE/BChE inhibitor series, thiophene-2-carboxamide Schiff base derivatives achieve 83.21% AChE inhibition and 90.16% BChE inhibition (compound 13), with activity strongly dependent on the 2-carboxamide connectivity . The regioisomeric identity of this compound is therefore not a trivial interchangeable feature but a critical determinant of the pharmacophore geometry, hydrogen-bonding pattern, and molecular recognition that governs biological activity.

Regioisomer identity
Class-level inference
2-carboxamide geometry required for kinase hinge binding; 3-carboxamide may alter selectivity
Regioisomeric purity critical for target engagement
Inferred from published thiophene carboxamide SAR
Regioisomer comparison Target engagement Thiophene chemistry

Evidence Limitation Caveat: Absence of Direct Comparative Biological Data for This Compound

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and authoritative chemical databases as of May 2026 has identified no primary research papers, patent examples, or public biological assay results containing quantitative IC50, Ki, EC50, or % inhibition data for N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1396883-04-7). The compound is cataloged in chemical supplier databases (Chemsrc) with basic molecular formula, molecular weight, and SMILES information, but no biological activity, toxicity, or pharmacokinetic data have been publicly disclosed . This absence of direct quantitative biological evidence means that all differentiation claims in this guide rely on physicochemical property comparisons (Evidence Item 1), class-level inference from structurally related thiophene-2-carboxamide analogs (Evidence Items 2 and 3), or supporting structural analysis. Procuring organizations should treat this compound as a structurally novel but biologically uncharacterized research tool whose procurement value derives from its unexplored chemical space and scaffold novelty rather than from validated potency or selectivity against any specific target. Any procurement decision must be made with the explicit understanding that target engagement, pharmacological activity, and ADME properties are entirely unvalidated for this specific compound.

Data gap
Data to verify
No IC50, Ki, or % inhibition data reported for this compound
Biologically uncharacterized; procurement value derives from scaffold novelty
Systematic literature search as of May 2026 found zero biological data points
Evidence transparency Procurement risk assessment Data gap analysis

Validated Research and Industrial Application Scenarios for N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS 1396883-04-7): Evidence-Linked Procurement Guidance


De Novo Kinase or Target-Class Screening Using a Structurally Novel Thiophene-2-Carboxamide Scaffold

This compound is suitable for incorporation into diversity-oriented or target-class-focused screening libraries where its dual-thiophene connectivity and N-cyclopropyl substitution provide a scaffold topology absent from existing thiophene-2-carboxamide inhibitor chemotypes such as SC-514 (biaryl thiophene) or VEGFR inhibitor 1l (mono-thiophene with arylamino substitution) . Because no binding or activity data exist for this scaffold against any known target, it offers genuine novelty for hit identification against kinases (IKK family, BTK, VEGFR, p38 MAPK), cholinesterases, or protein–protein interaction targets (SOS1/KRAS) where thiophene-2-carboxamide derivatives have previously demonstrated inhibitory activity . The predicted LogP of 3.32 and TPSA of 93.53 Ų place the compound within orally bioavailable chemical space (Lipinski-compliant), making it appropriate for fragment-based or HTS campaigns seeking orally developable hits .

Regioisomeric Reference Standard for Thiophene-2-Carboxamide Analytical Method Development

The unequivocal thiophene-2-carboxamide regioisomeric identity (SMILES: O=C(c1cccs1)N(CCc1cccs1)C1CC1) makes this compound valuable as an analytical reference standard for LC-MS, NMR, or HPLC method development where unambiguous differentiation from thiophene-3-carboxamide regioisomers is required . In thiophene carboxamide chemistry, regioisomeric purity is critical because biological activity, target selectivity, and metabolic stability differ between 2-carboxamide and 3-carboxamide variants, as demonstrated in the IKK-2 inhibitor series where the 2-carboxamide connectivity is essential for ATP-competitive kinase binding and selectivity . Quality control laboratories and synthetic chemistry groups developing regioselective thiophene carboxamide syntheses can use this compound as a well-defined 2-carboxamide standard with a unique molecular weight (277.4 g/mol) and InChIKey (JSDQRHBIJNPXIE-UHFFFAOYSA-N) for unambiguous identification .

SAR Expansion for Existing Thiophene-2-Carboxamide Lead Series Requiring N-Substituent Exploration

Medicinal chemistry programs with established thiophene-2-carboxamide leads may procure this compound to diversify the N-substituent SAR space, as the N-cyclopropyl-N-(2-thiophen-2-ylethyl) substitution pattern has not been explored in any published series . Existing thiophene-2-carboxamide inhibitors (SC-514, VEGFR inhibitors 1l/1m, AChE/BChE inhibitor compound 13) all employ different N-substituent patterns (bithiophene-amine, arylamino, or Schiff base linkages) . The N-cyclopropyl group introduces conformational restriction and metabolic stability advantages relative to N–H or N-alkyl analogs, while the ethylene-linked second thiophene provides additional π-stacking and hydrophobic interaction potential . Procurement for parallel analog synthesis or focused library generation around this scaffold is supported by the predicted LogP (3.32) and TPSA (93.53 Ų), which suggest adequate permeability for cell-based assay compatibility .

Chemical Biology Probe Development for Unexplored Target Space

The absence of any published target annotation for this compound, combined with its structurally unique dual-thiophene architecture, positions it as a potential starting point for chemical probe development against targets where no thiophene-2-carboxamide inhibitors are currently known . The thiophene-2-carboxamide scaffold has demonstrated ligandability across at least 10 distinct target classes (kinases: IKK-2, BTK, VEGFR; hydrolases: AChE/BChE; ligases: SENPs; transporters: P-gp, SNAT2; oxidoreductases: HDAC; transferases: PyrG), and the unexplored N-cyclopropyl-N-(2-thiophen-2-ylethyl) substitution pattern may confer selectivity advantages over promiscuous mono-thiophene or biaryl-thiophene chemotypes . Procuring organizations engaged in chemoproteomics, affinity-based protein profiling, or phenotypic screening can use this compound as a structurally novel bait or probe candidate, with the important caveat that full target deconvolution and selectivity profiling would be required post-procurement due to the absence of any existing biological annotation .

Application
Selection Property
Validation Focus
De novo kinase/target-class screening
Structurally novel scaffold topology
Hit identification and selectivity profiling
Regioisomeric reference standard
Unequivocal 2-carboxamide regioisomer
LC-MS/NMR differentiation from 3-carboxamide regioisomers
SAR expansion for lead series
Unexplored N-cyclopropyl-N-(2-thiophen-2-ylethyl) substitution
Conformational constraint and linker effects
Chemical probe development
Biologically uncharacterized dual-thiophene scaffold
Target deconvolution and chemoproteomic profiling
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